Bis(chlorogold(I))[1,1'-bis(diphenylphosphino)ferrocene]

crystal engineering aurophilic interactions solid-state structure

Bis(chlorogold(I))[1,1'-bis(diphenylphosphino)ferrocene], commonly denoted [Au₂Cl₂(μ-dppf)] or dppf(AuCl)₂ (CAS 122092-51-7; MW 1019.22 g·mol⁻¹), is a homobimetallic gold(I) complex in which two linear Cl–Au–P fragments are spanned by the ferrocenyl diphosphine 1,1'-bis(diphenylphosphino)ferrocene. First fully characterized by Hill et al.

Molecular Formula C34H28Au2Cl2FeP2
Molecular Weight 1019.2 g/mol
Cat. No. B12057319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(chlorogold(I))[1,1'-bis(diphenylphosphino)ferrocene]
Molecular FormulaC34H28Au2Cl2FeP2
Molecular Weight1019.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.Cl[Au].Cl[Au].[Fe]
InChIInChI=1S/2C17H14P.2Au.2ClH.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;;/h2*1-14H;;;2*1H;/q;;2*+1;;;/p-2
InChIKeyXJPNFMAYIDODRO-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(chlorogold(I))[1,1'-bis(diphenylphosphino)ferrocene] – A Ferrocene-Bridged Digold(I) Chloride Procurement Baseline


Bis(chlorogold(I))[1,1'-bis(diphenylphosphino)ferrocene], commonly denoted [Au₂Cl₂(μ-dppf)] or dppf(AuCl)₂ (CAS 122092-51-7; MW 1019.22 g·mol⁻¹), is a homobimetallic gold(I) complex in which two linear Cl–Au–P fragments are spanned by the ferrocenyl diphosphine 1,1'-bis(diphenylphosphino)ferrocene [1]. First fully characterized by Hill et al. in 1989 through X-ray crystallography, ⁵⁷Fe and ¹⁹⁷Au Mössbauer spectroscopy, and ³¹P NMR, the compound crystallizes with an Fe atom on an inversion centre and displays a P–Au–Cl angle of 177.56(8)° with Au–P and Au–Cl bond distances of 2.2261(18) and 2.2781(18) Å, respectively [2][3]. It serves as a versatile precursor for ligand substitution chemistry, a precatalyst for gold(I)-mediated organic transformations, and a reference compound in medicinal inorganic chemistry [1].

Why Bis(chlorogold(I))[1,1'-bis(diphenylphosphino)ferrocene] Cannot Be Interchanged with dppe- or dppm-Bridged Digold Chlorides


The ferrocene backbone in [Au₂Cl₂(μ-dppf)] imparts three features absent in alkane-bridged analogs such as [Au₂Cl₂(μ-dppe)] and [Au₂Cl₂(μ-dppm)]: (i) a redox-active iron centre that enables reversible electrochemical switching and redox-modulated catalysis [1]; (ii) conformational flexibility coupled with a large natural bite angle (~95–99°) that accommodates diverse metal geometries [2]; and (iii) markedly different solution stability—dppe-containing gold dithiocarbamate derivatives are unstable in solution over prolonged periods, readily transforming to Au₁₈ clusters, whereas dppf analogs remain intact [3]. Substituting [Au₂Cl₂(μ-dppf)] with an alkane-bridged congener therefore alters not only the geometric and electronic landscape at gold but also the compound's long-term solution behaviour and its capacity for redox-responsive applications.

Quantitative Comparator Evidence for Bis(chlorogold(I))[1,1'-bis(diphenylphosphino)ferrocene] Selection


Solvation-Dependent Aurophilic Au–Au Contact vs. Non-Ferrocene Analogs

The 3:2 CHCl₃ solvate of [Au₂Cl₂(μ-dppf)] (Hill et al., 1989) exhibits two crystallographically independent molecules linked by a short intermolecular Au···Au contact, indicative of an aurophilic interaction [1]. In contrast, the solvent-free polymorph (Gimeno et al., 2000) and the CH₂Cl₂ disolvate (Canales et al., 1997) lack any Au···Au contact, with the Fe atom located on a crystallographic inversion centre [2]. The non-ferrocene analog [Au₂Cl₂(μ-dppe)] does not display comparable aurophilic interactions in any reported form. This solvation-tunable aurophilicity is a direct consequence of the ferrocene scaffold's conformational flexibility.

crystal engineering aurophilic interactions solid-state structure

In Vivo Antitumor Activity in P388 Leukemia: dppf(AuCl)₂ vs. dppe(AuCl)₂

In an intraperitoneal (ip) P388 leukemia mouse model, [Au₂Cl₂(μ-dppf)] administered on days 1–5 produced a 40% increase in life span (ILS) at its maximally tolerated dose (MTD) of 4 μmol/kg, while the free dppf ligand gave 30% ILS at an MTD of 231 μmol/kg [1]. By comparison, the ethane-bridged analog [Au₂Cl₂(μ-dppe)] yielded >50% ILS at an MTD of 7 μmol/kg, and free dppe alone gave 100% ILS at 40 μmol/kg [2]. Thus, while dppe(AuCl)₂ shows higher antitumor efficacy in this model, dppf(AuCl)₂ achieves its activity at a substantially lower dose (4 vs. 7 μmol/kg for the dppe analog and 4 vs. 231 μmol/kg for the free dppf ligand).

medicinal inorganic chemistry antitumor gold complexes P388 leukemia

³¹P{¹H} NMR Spectroscopic Fingerprint for Identity Confirmation vs. Free dppf and Other Diphosphine Gold Chlorides

The ³¹P{¹H} NMR spectrum of [Au₂Cl₂(μ-dppf)] displays a single resonance at δ 27.39 ppm (relative to (CH₃O)₃PO), significantly downfield-shifted from the free dppf ligand resonance at δ −17.34 ppm [1]. This Δδ of ~44.7 ppm upon gold coordination provides a clear spectroscopic marker for confirming successful complex formation and distinguishing the product from unreacted ligand. By comparison, [Au₂Cl₂(μ-dppe)] exhibits a different ³¹P chemical shift owing to the distinct electronic environment of the ethane vs. ferrocene backbone, enabling unambiguous identity verification in procurement and quality-control workflows [2].

NMR spectroscopy quality control identity testing

Photoluminescence Emission Wavelength: (dppf)(AuCl)₂ vs. (dppm)(AuCl)₂ in Thin Films

Spin-coated thin films of (dppf)(AuCl)₂ exhibit a photoluminescence (PL) emission maximum at 595 nm, compared to 590 nm for (dppm)(AuCl)₂ and 540 nm for (dppf)(AuSPh)₂ [1]. All three digold complexes display thermal decomposition above 200 °C, whereas the free diphosphine ligands melt below 180 °C, confirming complex formation and thermal robustness [1]. The 5 nm bathochromic shift of (dppf)(AuCl)₂ relative to (dppm)(AuCl)₂ is attributed to the electronic influence of the ferrocene backbone, and both chloride complexes emit orange phosphorescence, positioning them as candidates for orange-red phosphorescent dopants in organic electroluminescent devices [1].

photoluminescence OLED materials phosphorescent complexes

Solution Stability of dppf- vs. dppe-Anchored Gold Dithiocarbamate Derivatives

Gold(I) dithiocarbamate complexes bearing the dppe (1,2-bis(diphenylphosphino)ethane) ligand, specifically compounds 4–6 in the Keter et al. (2014) study, are unstable in solution for prolonged periods; compound 4 readily transforms to the Au₁₈ cluster [Au₁₈S₈(dppe)₆]Cl₂ (4a) in dichloromethane [1]. In contrast, analogous dppf-containing gold dithiocarbamate derivatives prepared from [Au₂Cl₂(μ-dppf)] show no such cluster formation under identical conditions, a stability difference attributed to the rigidity and chelating constraints imparted by the ferrocene backbone [2]. This differential stability is critical for applications requiring reproducible solution-phase behaviour over extended experimental timescales.

solution stability dithiocarbamate complexes gold nanocluster formation

Chloride Substitution Versatility: Carboxylate Metathesis Yields 75–97%

Treatment of [Au₂Cl₂(μ-dppf)] with silver carboxylates Ag(RCO₂) (R = CH₃, CF₃, C₂H₅, C₆H₅) in a straightforward metathesis reaction yields the corresponding digold carboxylato complexes Au₂(η¹-RCO₂)₂(μ-dppf) in 75–97% isolated yields [1]. This contrasts with the dppe analog, where analogous substitution reactions have been reported but with lower yields and greater sensitivity to reaction conditions [2]. The consistently high yields across diverse carboxylate substrates demonstrate the robustness of the dppf platform as a precursor for further derivatization, enabling reliable access to a library of functionalized digold(I) complexes.

ligand metathesis carboxylate complexes synthetic versatility

Procurement-Relevant Application Scenarios for Bis(chlorogold(I))[1,1'-bis(diphenylphosphino)ferrocene]


Precursor for Redox-Switchable Gold(I) Catalysis Development

The ferrocene backbone of [Au₂Cl₂(μ-dppf)] retains reversible electrochemical accessibility even after gold coordination, as demonstrated by cyclic voltammetry studies [1]. In situ chloride abstraction with Na[BArF²⁴] generates the cationic [Au₂(μ-Cl)(μ-dppf)][BArF²⁴] species, which is significantly more active than the neutral precursor in intramolecular hydroalkoxylation and hydroamination reactions. The redox state of the ferrocene unit can be chemically modulated to influence catalytic activity—a capability absent in dppe- or dppm-bridged gold chlorides—making this compound a strategic starting material for researchers developing stimuli-responsive catalytic systems [2].

Medicinal Inorganic Chemistry: Gold(I)-Phosphine Anticancer Lead Optimization

The well-characterized in vivo antitumor profile of [Au₂Cl₂(μ-dppf)] in the P388 leukemia model—40% ILS at 4 μmol/kg MTD—provides a benchmarked data point for structure–activity relationship (SAR) studies [1]. When compared with [Au₂Cl₂(μ-dppe)] (>50% ILS at 7 μmol/kg MTD), the differential MTD/ILS profile offers medicinal chemists a structurally distinct scaffold for optimizing the therapeutic window of digold phosphine anticancer agents. The compound also serves as a precursor for synthesizing thiourea, dithiocarbamate, and amide derivatives with documented cytotoxicity against additional cancer cell lines [3].

Orange-Red Phosphorescent Dopant for Organic Electroluminescent Devices (OLEDs)

(dppf)(AuCl)₂ exhibits a photoluminescence maximum at 595 nm in spin-coated thin films with thermal stability exceeding 200 °C, meeting the thermal budget requirements for vacuum-deposited OLED fabrication [1]. Its emission is red-shifted by 5 nm relative to (dppm)(AuCl)₂ (590 nm), enabling fine-tuning of emission colour in the orange-red region. The compound's triplet luminescence character, arising from the heavy-atom effect of gold, supports its evaluation as a phosphorescent dopant in emitting layers of organic electroluminescent devices where high external quantum efficiency is required.

Reliable Synthetic Platform for Diversified Digold(I) Complex Libraries

The chloride ligands of [Au₂Cl₂(μ-dppf)] are readily substituted by halides (I⁻, Br⁻), thiolates (2-pyridinethiolate, pentafluorobenzenethiolate), dithiocarbamates, selenoureato ligands, and carboxylates (75–97% yields), making it a versatile entry point for generating structurally diverse digold(I) libraries [1]. The robust ferrocene-diphosphine platform remains intact throughout these substitutions, ensuring that downstream complexes retain the redox activity and conformational flexibility of the parent scaffold. This synthetic reliability, combined with the superior solution stability of dppf derivatives relative to dppe analogs, reduces batch failure rates in multi-step derivatization workflows [2].

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